Propylene glycol dioleate

Description

Properties

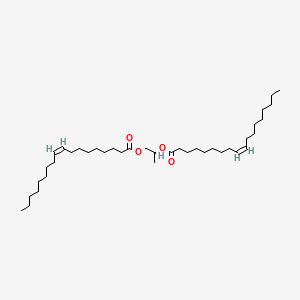

IUPAC Name |

2-[(Z)-octadec-9-enoyl]oxypropyl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H72O4/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-38(40)42-36-37(3)43-39(41)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h18-21,37H,4-17,22-36H2,1-3H3/b20-18-,21-19- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMHYVXGZRGOICM-AUYXYSRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H72O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026721 | |

| Record name | 1-Methyl-1,2-ethanediyl 9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

605.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 9-Octadecenoic acid (9Z)-, 1,1'-(1-methyl-1,2-ethanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

105-62-4, 102783-04-0 | |

| Record name | Propylene glycol dioleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1,2-ethanediyl 9-octadecenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid (Z)-, 1-methyl-1,2-ethanediyl ester, bisulfited, sodium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102783040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid (9Z)-, 1,1'-(1-methyl-1,2-ethanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methyl-1,2-ethanediyl 9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1,2-ethanediyl dioleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLENE GLYCOL DIOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84T0LSN7U6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Kinetics of Propylene Glycol Dioleate

Direct Esterification Approaches

Direct esterification is a common method for synthesizing Propylene (B89431) Glycol Dioleate, which involves the direct reaction of propylene glycol with oleic acid. evitachem.comfao.org This process is influenced by several factors, including the ratio of reactants, the catalytic system employed, and the efficiency of water removal. evitachem.com

Reactants and Stoichiometric Considerations

The synthesis of Propylene Glycol Dioleate through direct esterification involves propylene glycol and oleic acid as the primary reactants. The molar ratio of these reactants is a critical parameter that influences the yield of the final product. To favor the formation of the diester, a stoichiometric excess of oleic acid is generally not required, as the reaction can be driven to completion by other means, such as the removal of byproducts. googleapis.com However, in practice, the molar ratio can be varied to optimize the yield. For instance, in the synthesis of related propylene glycol esters, the molar ratio of propylene glycol to oleic acid is a key factor. researchgate.netgoogle.com In one documented synthesis of propylene glycol monooleate, a 2:1 molar ratio of 1,2-propylene glycol to oleic acid was used. prepchem.com Direct esterification can yield a product mix of approximately 55% to 60% propylene glycol monoester, with the remainder being the diester and unreacted starting materials. google.comgoogle.com

Catalytic Systems and Reaction Conditions

The rate and efficiency of the esterification reaction are significantly enhanced by the use of catalysts and specific reaction conditions.

Acid catalysts are frequently employed to accelerate the esterification process. evitachem.com Common acid catalysts include sulfuric acid and p-toluene sulfonic acid. evitachem.comprepchem.com The reaction is typically conducted at elevated temperatures, generally ranging from 150°C to 260°C. evitachem.comgoogleapis.com For example, one method describes heating a mixture of propylene glycol and oleic acid at temperatures starting from 180°C and increasing to 245°C over 12 hours under an inert atmosphere. googleapis.com Another approach involves refluxing the reactants in the presence of p-toluene sulfonic acid. prepchem.com

Enzymatic catalysis offers a milder and more selective alternative to traditional chemical catalysis for the synthesis of propylene glycol esters. researchgate.net Lipases, particularly from Candida antarctica (often immobilized as Novozym 435), are effective biocatalysts for this reaction. acs.orgresearchgate.net The enzymatic synthesis can be performed in solvent-free systems, which is environmentally advantageous. acs.orgresearchgate.net The reaction conditions for lipase-catalyzed synthesis are generally milder than those for acid catalysis. For a related compound, the synthesis of 1,3-propylene glycol dioleate (1,3-PGD) using lipase (B570770) showed that increasing the reaction temperature up to 65°C tended to result in higher yields. researchgate.net The efficiency of enzymatic synthesis is also influenced by factors such as enzyme concentration and pH. researchgate.netresearchgate.net

Mechanism of Ester Bond Formation and Water Removal Strategies

The formation of the ester bond in direct esterification involves the reaction of the hydroxyl groups of propylene glycol with the carboxyl group of oleic acid, resulting in the formation of an ester linkage and a molecule of water as a byproduct. evitachem.com To drive the reaction equilibrium towards the formation of the diester, the continuous removal of water is crucial. evitachem.comgoogleapis.comnih.gov This is often achieved by conducting the reaction under a vacuum or by using a Dean-Stark apparatus to azeotropically remove the water as it is formed. googleapis.comprepchem.com In some laboratory-scale syntheses, the reaction is refluxed under a moisture trap. prepchem.com

Transesterification Pathways Involving Triglycerides and Propylene Glycol

An alternative route to Propylene Glycol Dioleate is through the transesterification of triglycerides (fats or oils) with propylene glycol. evitachem.comfao.org This method is often favored economically due to the lower cost of triglycerides compared to fatty acids. google.com The reaction involves heating the triglycerides and propylene glycol, typically in the presence of an alkaline catalyst such as sodium hydroxide (B78521) or potassium hydroxide. evitachem.comnih.gov The reaction temperatures for transesterification can range from 180°C to 300°C. google.comnih.gov The resulting product is a mixture that can include mono- and diesters of propylene glycol, as well as residual mono- and diglycerides, and glycerol. fao.orgnih.gov The composition of the final product can be influenced by the molar ratio of propylene glycol to the triglyceride oil, with ratios of 8:1 to 14:1 being cited in some processes. google.com

| Parameter | Direct Esterification | Transesterification |

| Reactants | Propylene Glycol, Oleic Acid evitachem.comfao.org | Propylene Glycol, Triglycerides (Oils/Fats) evitachem.comfao.org |

| Catalysts | Acid (e.g., Sulfuric Acid) evitachem.com, Lipase acs.org | Alkaline (e.g., Sodium Hydroxide) evitachem.comnih.gov |

| Temperature | 150°C - 260°C evitachem.comgoogleapis.com | 180°C - 300°C google.comnih.gov |

| Byproducts | Water evitachem.com | Glycerol fao.orgnih.gov |

Alternative Synthesis Routes (e.g., Acylation with Oleic Anhydride (B1165640) or Oleic Acid Chloride)

Beyond the common direct esterification with oleic acid, propylene glycol dioleate can be synthesized through more reactive acylating agents like oleic acid chloride and oleic anhydride. These methods offer alternative pathways that can influence reaction conditions and product purity.

Acylation with Oleic Acid Chloride: The reaction between propylene glycol and oleic acid chloride is a reported method for producing propylene glycol dioleate. cir-safety.orgcir-safety.orgcir-safety.org This process involves the reaction of the hydroxyl groups of propylene glycol with the highly reactive acid chloride. A base, such as pyridine, is often used to neutralize the hydrochloric acid byproduct formed during the reaction. cir-safety.orgcir-safety.org

Acylation with Oleic Anhydride: While the direct synthesis of the dioleate using oleic anhydride is less commonly detailed, this route remains a viable chemical strategy. The acylation of propylene glycol monoesters with an acid anhydride has been demonstrated. google.com For instance, 1-propylene glycol monobehenate can be esterified with oleic anhydride to form the mixed diester. google.com Similarly, propylene glycol monooleate, the monoester of oleic acid, has been produced through the acylation of propylene glycol with oleic anhydride, suggesting a stepwise approach to the dioleate is possible. cir-safety.org

Synthesis of Positional Isomers (e.g., 1,2- and 1,3-Propylene Glycol Dioleate)

Propylene glycol dioleate exists as two primary positional isomers, determined by the structure of the propanediol (B1597323) starting material: propane-1,2-diol or propane-1,3-diol.

1,2-Propylene Glycol Dioleate: This isomer is synthesized from propane-1,2-diol (commonly known as propylene glycol) and oleic acid. researchgate.netresearchgate.net The synthesis is typically an esterification reaction where two molecules of oleic acid react with the primary and secondary hydroxyl groups of the propane-1,2-diol molecule. researchgate.netresearchgate.net Propane-1,2-diol is a viscous, colorless liquid produced industrially from propylene oxide. wikipedia.org

1,3-Propylene Glycol Dioleate: This isomer is formed through the esterification of propane-1,3-diol with oleic acid. researchgate.netresearchgate.net In this reaction, the two primary hydroxyl groups of propane-1,3-diol react with oleic acid. chemicalbook.com Propane-1,3-diol is noted to have two primary hydroxyl groups with equivalent reactivity. chemicalbook.com This diol can be produced from biological feedstocks through fermentation, offering a renewable route to this particular isomer. google.com The resulting polyester (B1180765) synthesized from 1,3-propanediol, known as PTT, has unique properties, driving interest in its derivatives. yearnintl.com

The general synthesis for both isomers can be carried out under a nitrogen atmosphere. In a typical laboratory preparation, the respective propanediol is dissolved in a dry solvent like dichloromethane (B109758) before undergoing esterification. researchgate.net

Optimization Parameters for Reaction Efficiency and Yield

Maximizing the yield and efficiency of propylene glycol dioleate synthesis requires careful control over several reaction parameters. The primary method of synthesis is the direct esterification of propylene glycol with oleic acid, a reaction that is influenced by catalysts, temperature, and the removal of byproducts.

Key optimization parameters include:

Catalyst: Acid catalysts are commonly employed to accelerate the esterification reaction. Methanesulfonic acid has been used effectively for this purpose. nih.gov Other potential catalysts include p-toluene sulfonic acid. google.com

Temperature: The reaction is typically conducted at elevated temperatures. A synthesis using methanesulfonic acid as a catalyst was performed at 120°C. nih.gov In other related processes, temperatures for hydrogenation steps can range from 110°C to 150°C. bcrec.id

Removal of Water: Esterification produces water as a byproduct. To drive the reaction equilibrium towards the product side and increase the yield, this water must be continuously removed. This is often achieved through azeotropic distillation using a solvent like toluene (B28343) and a Dean-Stark trap. nih.gov

Molar Ratio of Reactants: The ratio of oleic acid to propylene glycol is a critical factor. A direct esterification process aiming for a mixture of mono- and diesters used a starting composition of 246.6 g of propylene glycol and 653.5 g of oleic acid. nih.gov The final product mixture contained a significant amount of both propylene glycol monooleate (58.4 wt.%) and propylene glycol dioleate (25.0 wt.%). nih.gov

Reaction Monitoring: The progress of the synthesis can be tracked by monitoring the acid value of the reaction mixture, which decreases as the free oleic acid is consumed. nih.gov

Process Modifications: In industrial settings, process modifications such as adding compressors, heaters, and separators, as well as implementing recycling loops for unreacted materials, can significantly enhance product yield and purity. bcrec.id For example, modifications in a related glycol production process increased the final product yield from 73.5% to 99.75%. bcrec.id

The table below summarizes key parameters from a documented synthesis.

| Parameter | Value/Condition | Source |

| Reactants | Propylene glycol, Oleic acid | nih.gov |

| Catalyst | Methanesulfonic acid | nih.gov |

| Temperature | 120 °C | nih.gov |

| Byproduct Removal | Azeotropic distillation with toluene via Dean-Stark trap | nih.gov |

| Monitoring | Determination of acid value | nih.gov |

| Stirring | Vigorous stirring (400 rpm) | nih.gov |

| Atmosphere | Nitrogen bubbling | nih.gov |

| Example Yield | 25.0 wt. % propylene glycol dioleate | nih.gov |

Advanced Spectroscopic and Chromatographic Characterization of Propylene Glycol Dioleate

Chromatographic Separation and Quantitative Analysis

Chromatographic methods are essential for separating the components of propylene (B89431) glycol dioleate and quantifying them.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Elucidation

Gas chromatography (GC) and its combination with mass spectrometry (GC-MS) are powerful tools for analyzing the composition of propylene glycol dioleate. These techniques are used to identify and quantify the fatty acid composition and to detect any impurities. researchgate.netnih.gov

In the synthesis of propylene glycol dioleate, which involves the esterification of propylene glycol with oleic acid, GC-MS analysis can confirm the formation of the desired diester, as well as the presence of any unreacted starting materials or byproducts like propylene glycol monooleate. mdpi.com For instance, in the synthesis of related plasticizers, GC analysis confirmed the presence of free propylene glycol and propylene glycol monoesters in the final product. mdpi.com The emission profiles of e-liquids containing propylene glycol have been evaluated using GC-MS to identify any transformation products. nih.gov

The general approach for analyzing propylene glycol in various samples involves derivatization followed by GC-MS. cdc.gov This is due to the high polarity and low volatility of the compound. While direct analysis is possible, derivatization can improve chromatographic peak shape and detection sensitivity.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Resolution

High-Performance Liquid Chromatography (HPLC) is a valuable technique for assessing the purity of propylene glycol dioleate and for separating its isomers. Normal-phase HPLC with an evaporative light-scattering detector (ELSD) has been successfully used for the analysis of mono- and diglycerides, which are structurally similar to propylene glycol esters. core.ac.uk This method can resolve 1,3-diacylglycerols from 1,2-diacylglycerol positional isomers. researchgate.net

A simple and reliable HPLC method has been developed for the simultaneous quantitative analysis of diethylene glycol and propylene glycol in pharmaceutical products after precolumn derivatization with p-toluenesulfonyl isocyanate. nih.gov This demonstrates the potential of HPLC for the quantitative analysis of propylene glycol derivatives. Preparative HPLC has also been used to fractionate isomer mixtures of dipropylene glycol, a related compound. researchgate.net

Gas Chromatography-Flame Ionization Detection (GC-FID) for Component Quantification

Gas Chromatography with Flame Ionization Detection (GC-FID) is a standard method for the quantitative analysis of the components in propylene glycol dioleate. This technique is widely used for purity checks and to determine the concentration of impurities like ethylene (B1197577) glycol and diethylene glycol in propylene glycol. perkinelmer.comchromatographyonline.com The United States Pharmacopeia (USP) monograph for propylene glycol specifies a GC-FID method for this purpose. perkinelmer.com

In the synthesis of related esters, GC-FID has been used to monitor the reaction progress and quantify the final product. acs.org The method is known for its robustness and reproducibility in quantifying components in complex mixtures. shimadzu.com For example, the analysis of mono- and diglycerides in milk products using GC-FID showed good recovery rates and low limits of quantification. core.ac.uk

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques are instrumental in identifying the functional groups present in propylene glycol dioleate and confirming its chemical structure.

Infrared (IR) Spectroscopy for Ester Bond Confirmation and Structural Features

Infrared (IR) spectroscopy is a key technique for confirming the successful synthesis of propylene glycol dioleate by identifying the characteristic ester bond. The formation of the ester is indicated by a strong absorbance band for the C=O stretching vibration, typically around 1739-1740 cm⁻¹, and a band for the C-O stretching vibration of the ester group, usually found around 1170-1176 cm⁻¹. mdpi.com

In studies of related synthesized esters, FT-IR analysis has been used to confirm the chemical structures and compositions. researchgate.net The spectra of propylene glycol dioleate would also show characteristic C-H stretching and deformation vibrations from the hydrocarbon chains of the oleic acid moieties. mdpi.com Furthermore, cryogenic gas-phase IR spectroscopy has been employed to study the fragmentation of 1,2- and 1,3-propylene glycol dioleate, providing detailed insights into their structures. nih.govresearchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |

| C=O Stretch | 1739 - 1740 | Ester |

| C-O Stretch | 1170 - 1176 | Ester |

| C-H Stretch | 2856 - 2925 | Alkane |

| C-H Deformation | 723, 1378, 1460 | Alkane |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments (e.g., 1H-NMR for Epoxidation Monitoring)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of propylene glycol dioleate. While specific NMR data for propylene glycol dioleate is not extensively detailed in the provided search results, the principles of NMR analysis of similar compounds are well-established.

¹H-NMR spectroscopy is a powerful tool for monitoring chemical reactions, such as the epoxidation of unsaturated fatty acid esters. researchgate.net In the epoxidation of alkyl oleates, ¹H-NMR is used to follow the progress of the reaction by observing the disappearance of signals corresponding to the double bond protons and the appearance of signals for the epoxy group protons. acs.orgresearchgate.net The chemical shifts of the epoxy group protons are typically found in the range of 2.90–3.28 ppm. researchgate.net This technique would be directly applicable to monitoring the epoxidation of propylene glycol dioleate.

The ¹H-NMR spectrum of the parent propylene glycol shows characteristic signals that can be used as a reference. hmdb.cachemicalbook.com For propylene glycol dioleate, the ¹H-NMR spectrum would show signals corresponding to the protons of the propylene glycol backbone and the oleic acid chains, with the integration of these signals confirming the ratio of the two components.

| Compound | Functional Group/Proton Environment | Typical ¹H-NMR Chemical Shift (ppm) |

| Alkyl Oleate (B1233923) Epoxides | Epoxy group protons | 2.90 - 3.28 |

| Unsaturated Fatty Esters | Double bond protons | ~5.35 |

| Unsaturated Fatty Esters | -CH₂- adjacent to double bond | ~2.02 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical analytical technique for the structural elucidation of propylene glycol dioleate, providing valuable information about its molecular weight and fragmentation behavior. When subjected to ionization, propylene glycol dioleate and its isomers produce distinct molecular ions and fragment ions that help in their identification and differentiation.

In studies involving the dehydroxyl derivatives of diacylglycerols, namely 1,2- and 1,3-propylene glycol dioleate, mass spectrometry has been instrumental in understanding their fragmentation pathways. acs.orgnih.gov These compounds were synthesized to prevent the acyl chain migration that typically complicates the analysis of diacylglycerols. acs.orgnih.gov Upon analysis, these derivatives were observed to undergo a neutral loss of one fatty acid, a behavior analogous to that of diacylglycerols (DAGs). acs.orgnih.gov

A key finding from these studies is the formation of cyclic fragments. The fragmentation of 1,2-propylene glycol dioleate leads to the formation of five-membered dioxolane ring structures. acs.org In contrast, 1,3-propylene glycol dioleate fragmentation uniquely produces six-membered dioxane-type fragments. acs.orgnih.gov This distinction is significant because dioxane structures are generally less energetically favored than dioxolane rings, and their observation was made possible by the specific design of the precursor ion structure. acs.orgnih.gov The protonated fragments resulting from the neutral fatty acid loss from 1,2- and 1,3-propylene glycol dioleate yield clean and distinguishable IR spectra that match the computed spectra for dioxolane and dioxane rings, respectively. acs.org

The fragments corresponding to the loss of a hydroxyl group from the analogous diacylglycerol fragments are observed at a mass-to-charge ratio (m/z) of 323. acs.orgnih.govresearchgate.net This specific fragment ion is a key marker in the mass spectra of these compounds. The use of cryogenic infrared ion spectroscopy in conjunction with mass spectrometry has been pivotal in experimentally confirming these fragment structures, thereby enhancing the understanding of glycerolipid fragmentation mechanisms. acs.orgnih.gov

Further insights into the ionization of the propylene glycol moiety itself come from studies using Proton Transfer Reaction-Mass Spectrometry (PTR-MS), where propylene glycol is detected at protonated mass-to-charge ratios of 59 and 77. umt.edu While these fragments are characteristic of the parent glycol, they provide foundational information for interpreting the spectra of its larger ester derivatives.

Other Advanced Analytical Methodologies (e.g., X-ray Powder Diffraction)

Beyond mass spectrometry and standard chromatographic techniques, other advanced analytical methods are employed to characterize propylene glycol dioleate and related esters. Among these, X-ray Powder Diffraction (XRPD) is a powerful technique for the analysis of the solid-state properties of pharmaceutical and chemical substances. cir-safety.orgvscht.cz

X-ray powder diffraction is particularly useful for:

Polymorph Screening: Identifying and distinguishing between different crystalline forms (polymorphs) of a substance. Polymorphs can have different physical properties, including melting point, solubility, and stability.

Solvate Characterization: Analyzing solvates, which are crystalline structures that incorporate molecules of the crystallization solvent. Propylene glycol itself can form solvates with active pharmaceutical ingredients, and XRPD is used to characterize these forms. google.com These propylene glycol solvates can exhibit increased thermal stability compared to hydrates or other alcohol solvates. google.com

Determination of Crystallinity: Assessing the degree of crystallinity in a sample, which can range from fully amorphous to highly crystalline. This is crucial for quality control in manufacturing processes.

Impurity Detection: Identifying the presence of crystalline impurities within a sample, in some cases at levels as low as 0.05%. vscht.cz

The analysis by XRPD involves irradiating a powdered sample with X-rays and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline solid. While specific XRPD data for pure propylene glycol dioleate is not widely published, the methodology is listed as a relevant analytical technique for propylene glycol esters. cir-safety.org The technique is non-destructive and can be used to analyze final dosage forms, ensuring the integrity of the ingredient within a formulated product. vscht.cz

Derivatives of Propylene Glycol Dioleate: Synthesis, Structure Property Relationships, and Functionalization

Epoxidized Propylene (B89431) Glycol Dioleate: Synthesis and Molecular Architecture

The conversion of the olefinic double bonds within the oleate (B1233923) chains of propylene glycol dioleate into oxirane rings marks a significant chemical modification, yielding epoxidized propylene glycol dioleate. evitachem.com This transformation is a cornerstone for creating a variety of new functionalities and is primarily achieved through epoxidation.

The synthesis of epoxidized propylene glycol dioleate typically involves the reaction of propylene glycol dioleate with a peroxy acid, which can be pre-formed or generated in situ. A common laboratory and industrial method is the in situ epoxidation using hydrogen peroxide in the presence of a carboxylic acid, such as formic or acetic acid. researchgate.net The reaction can be catalyzed by mineral acids or ion exchange resins. researchgate.net The general chemical structures of propylene glycol dioleate and its epoxidized form are depicted below. nih.gov

Epoxidation Mechanisms and Efficiency Studies

The epoxidation of the double bonds in propylene glycol dioleate with peroxy acids is believed to proceed via the "butterfly mechanism," a concerted process where the peroxy acid delivers an oxygen atom to the double bond. nih.gov This mechanism is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the resulting epoxide. nih.gov

While specific efficiency studies on propylene glycol dioleate are not extensively detailed in the public domain, research on the epoxidation of similar molecules, such as methyl oleate, provides valuable insights. The efficiency of the epoxidation reaction is influenced by several factors, including the reaction temperature, the molar ratio of reactants, and the type of catalyst used. For instance, in the epoxidation of methyl oleate, different reaction conditions have been optimized to maximize the yield of the epoxidized product. mdpi.com

| Catalyst | Oxidant | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Peroxyacetic acid | Hydrogen Peroxide/Acetic Acid | 60 | 6 | >90 | Adapted from researchgate.net |

| Peroxyformic acid | Hydrogen Peroxide/Formic Acid | 40 | 3 | 83 | Current time information in Bangalore, IN. |

| Immobilized lipase (B570770) | Hydrogen Peroxide | 50 | 24 | High | General finding |

This table presents data for the epoxidation of methyl oleate, a structurally related compound, to illustrate the reaction conditions and achievable yields.

The conversion of the double bonds to oxirane rings can be monitored using various analytical techniques, including Fourier-transform infrared spectroscopy (FTIR), which shows the disappearance of the C=C stretching vibration and the appearance of peaks characteristic of the epoxide ring. nih.gov Nuclear magnetic resonance (NMR) spectroscopy is also a powerful tool for characterizing the structure of the epoxidized product. researchgate.net

Conformational Changes Induced by Epoxide Ring Formation

The introduction of the three-membered oxirane ring in place of the planar double bond in the oleate chains of propylene glycol dioleate induces significant conformational changes. The sp² hybridized carbons of the double bond become sp³ hybridized in the epoxide, leading to a more rigid and sterically hindered structure in that region of the fatty acid chain. researchgate.net

Exploration of Other Chemically Modified Propylene Glycol Dioleate Derivatives

Beyond epoxidation, the chemical modification of propylene glycol dioleate can lead to a diverse range of derivatives with unique properties. The reactive epoxide ring of epoxidized propylene glycol dioleate serves as a versatile intermediate for further functionalization.

One common reaction is the ring-opening of the epoxide, which can be achieved using various nucleophiles. For example, reaction with alcohols or glycols can introduce hydroxyl and ether functionalities, leading to the formation of polyols. arxiv.org These polyols can then be used in the synthesis of polyurethanes and polyesters. Ring-opening with amines can introduce amino alcohol functionalities, which can alter the polarity and reactivity of the molecule. researchgate.net

Other potential modifications of propylene glycol dioleate, drawing from the known chemistry of oleic acid and its esters, include:

Hydrogenation: The double bonds can be saturated through catalytic hydrogenation to produce propylene glycol distearate, a more oxidatively stable compound.

Ozonolysis: Cleavage of the double bonds via ozonolysis can yield shorter-chain aldehydes and carboxylic acids, which can be further functionalized.

Thiol-ene reaction: The addition of thiols across the double bonds can introduce sulfur-containing functional groups, which can be useful for creating cross-linked networks or for imparting specific adhesive properties.

The synthesis of mixed esters, where one of the oleic acid chains is replaced with a different carboxylic acid, such as succinic acid, has also been explored to create novel plasticizers with improved properties. nih.gov

Computational Modeling and Quantum Chemical Calculations for Derivative Design

Computational modeling and quantum chemical calculations are powerful tools for accelerating the design and development of new chemical derivatives. While specific computational studies on propylene glycol dioleate are not widely reported, the application of these methods to similar molecules demonstrates their potential.

Density Functional Theory (DFT) can be used to predict the electronic structure, reactivity, and spectroscopic properties of molecules. northwestern.edunih.gov For propylene glycol dioleate derivatives, DFT calculations could be employed to:

Predict reaction pathways and transition states: This can help in understanding the mechanisms of reactions like epoxidation and ring-opening, and in optimizing reaction conditions.

Determine conformational preferences: By calculating the energies of different conformers, it is possible to predict the most stable three-dimensional structures of the derivatives, which is crucial for understanding their physical properties. ic.ac.uksciforum.net

Simulate spectroscopic data: Calculated NMR and IR spectra can aid in the identification and characterization of newly synthesized derivatives.

Machine learning models, trained on data from quantum chemical calculations, are also emerging as a valuable tool for predicting the properties of complex molecules like polypropylene (B1209903) glycol. arxiv.orgaps.org Such models could potentially be developed for propylene glycol dioleate derivatives to screen large numbers of virtual compounds and identify candidates with desired properties before undertaking laboratory synthesis.

The use of these computational approaches can provide valuable insights into the structure-property relationships of propylene glycol dioleate derivatives, guiding the rational design of new materials with tailored functionalities for a wide range of applications.

Mechanistic Investigations of Propylene Glycol Dioleate in Lubrication Systems

Tribological Performance in Metal-on-Metal Contacts

The effectiveness of a lubricant is often evaluated by its performance in reducing friction and wear between interacting surfaces. The aluminum-steel interface is a common tribological contact studied in this context.

Friction and Wear Reduction Mechanisms

In aluminum-steel contacts, the addition of certain additives to propylene (B89431) glycol dioleate can influence its friction and wear reduction capabilities. The adsorption of lubricant molecules onto the metal surfaces is a key mechanism for reducing friction. anl.gov For instance, polyalkylene glycols (PAGs), when used as additives, can adsorb onto surfaces, leading to lower friction coefficients. anl.govstle.org The effectiveness of these adsorbed films in preventing direct metal-to-metal contact is crucial for wear reduction. researchgate.net

The formation of a protective tribofilm, a thin layer that forms on the lubricated surfaces during rubbing, is another critical aspect of wear reduction. researchgate.net The composition and properties of this film depend on the lubricant formulation and the operating conditions. researchgate.net Studies have shown that the presence of certain additives can promote the formation of a stable tribofilm, which is essential for effective lubrication. researchgate.net For example, carbon nano-onions as additives in a base oil have demonstrated superior anti-wear efficiency due to the formation of a protective tribofilm. elsevierpure.com

Influence of Temperature on Lubrication Efficacy

Temperature significantly impacts the performance of lubricants. machinerylubrication.com As temperature increases, the viscosity of the lubricant generally decreases, which can affect the thickness of the lubricating film. machinerylubrication.com In the case of PGDO, studies have shown that at elevated temperatures, the addition of certain ionic liquids can lead to a reduction in both friction and wear. researchgate.net For instance, at 100°C, all tested ionic liquid additives in a PGDO base oil reduced friction and wear in steel-aluminum contacts. researchgate.net

Conversely, at room temperature, the performance can be different. Some additives that are effective at high temperatures may show similar or even higher friction values than the base oil at lower temperatures. researchgate.net This highlights the temperature-dependent nature of the lubrication mechanisms. The chemical reactions that lead to the formation of protective tribofilms are often activated by heat, which explains why some additives perform better at higher temperatures. machinerylubrication.comutwente.nl

Propylene Glycol Dioleate as a Component in Synthetic Ester Base Oils

Propylene glycol dioleate is classified as a synthetic ester and is used as a base fluid in lubricant formulations. chemspeceurope.comparchem.comevitachem.com Synthetic esters, in general, are known for their good lubricating properties. The molecular structure of PGDO, which consists of a propylene glycol backbone esterified with two oleic acid chains, contributes to its lubricant characteristics. evitachem.com

Synergistic Effects of Ionic Liquid Additives in Propylene Glycol Dioleate Formulations

Ionic liquids (ILs) are salts that are liquid at or near room temperature and have gained attention as potential lubricant additives due to their unique properties, such as high thermal stability and low volatility. researchgate.net When added to PGDO, ILs can exhibit synergistic effects, leading to improved lubrication performance. researchgate.netresearchgate.net

Interactions of Imidazolium-Based Ionic Liquids with Metal Surfaces

Imidazolium-based ionic liquids are a common class of ILs studied for lubrication applications. rsc.orgpolimi.itnih.govnih.gov These molecules can interact with metal surfaces through adsorption. nih.gov The nature of this interaction depends on the specific structure of the IL, including the cation and anion, as well as the nature of the metal surface. rsc.orgpolimi.it

The adsorption of imidazolium-based ILs on steel and other metal surfaces can lead to the formation of a protective layer that reduces friction and wear. nih.gov The length of the alkyl chain on the imidazolium (B1220033) cation can influence the effectiveness of the IL as a corrosion inhibitor and its adsorption characteristics on the metal surface. nih.gov

Formation and Characterization of Protective Tribofilms

The addition of ionic liquids to PGDO can promote the formation of a protective tribofilm on the interacting metal surfaces. researchgate.net This tribofilm is a result of chemical reactions between the lubricant components and the metal surfaces, often triggered by the frictional heat generated during sliding. researchgate.net

The composition of these tribofilms can be analyzed using surface-sensitive techniques to understand the wear protection mechanism. researchgate.net In the case of imidazolium-based ILs in PGDO, the tribofilm may contain elements from both the base oil and the ionic liquid, which work together to provide enhanced lubrication. researchgate.net The formation of a dense and stable boundary film, composed of an adsorbed layer and a complex friction film, is responsible for the observed synergistic lubricating effects. researchgate.net

Role in Metalworking Fluids and Hydraulic Systems

Propylene glycol dioleate (PGDO) serves as a versatile component in the formulation of metalworking fluids and hydraulic systems, primarily functioning as a base stock and lubricity additive. knowde.comchemspeceurope.com Its ester chemistry provides beneficial properties such as good thermal and oxidative stability, a high viscosity index, and lubricity. These characteristics make it a suitable choice for applications demanding high performance and, in some cases, environmental compatibility.

In metalworking fluids , PGDO is utilized for its lubricating properties, which are crucial in reducing friction and wear between the cutting tool and the workpiece. lubeperformanceadditives.com This leads to improved surface finish, extended tool life, and reduced heat generation during machining operations. As a synthetic lubricant base fluid, it can be a key component in formulating semi-synthetic and synthetic metalworking fluids. chemspeceurope.com Research has explored the use of oil-soluble polyalkylene glycols, including derivatives that may be used in conjunction with esters like PGDO, to enhance performance aspects such as foam control in water-based metalworking fluids. google.com

The performance of lubricants in metalworking fluids is often evaluated by their ability to reduce the coefficient of friction. For instance, studies on water-based drilling fluids, a related application, have shown that the addition of lubricants can significantly decrease the friction coefficient. While not specifically focused on PGDO, research into lubricants like oleic acid and glycerol-based compounds (OAG) has demonstrated a reduction in the lubrication coefficient by as much as 94.1% at a 1.5% concentration in a freshwater-based slurry. nih.gov This highlights the potential for ester-based lubricants to dramatically improve lubricity.

In hydraulic systems , propylene glycol-based fluids, including esters like PGDO, are valued for their fire-resistant properties and good hydraulic performance. machinerylubrication.com Water-glycol fluids, which may contain polyglycol thickeners and other additives, are a common type of fire-resistant hydraulic fluid. machinerylubrication.com While these formulations often use ethylene (B1197577) or diethylene glycol, the principles of using a glycol component to achieve fire resistance are similar. machinerylubrication.com Propylene glycol-based hydraulic fluids are mandated in certain industrial applications due to safety requirements. bobistheoilguy.com

The lubricating ability of PGDO is a key factor in its use in hydraulic systems, protecting pumps, valves, and other components from wear. Research has investigated the tribological performance of PGDO as a base oil with various additives. For example, studies with imidazolium-based ionic liquids as additives in PGDO have shown reductions in friction and wear, particularly at elevated temperatures. researchgate.net

The table below summarizes the key functions and research findings related to propylene glycol dioleate in these applications.

| Application | Key Function(s) | Research Findings |

| Metalworking Fluids | Base Stock, Lubricity Additive | Reduces friction and wear, improves surface finish, and extends tool life. chemspeceurope.comlubeperformanceadditives.com Can be used in synthetic and semi-synthetic formulations. chemspeceurope.com |

| Hydraulic Systems | Base Stock, Lubricity Additive, Fire-Resistance | Provides good lubricity and wear protection for hydraulic components. researchgate.net Can be formulated into fire-resistant hydraulic fluids. machinerylubrication.com |

Further research into the performance of PGDO with various additive packages continues to expand its utility in demanding lubrication applications.

Propylene Glycol Dioleate As a Plasticizer: Structure Function Correlations in Polymer Systems

Interaction Mechanisms with Polymer Matrices (e.g., Polyvinyl Chloride - PVC)

The efficacy of a plasticizer hinges on its ability to integrate into a polymer matrix, disrupting the strong intermolecular forces between polymer chains. In the case of polyvinyl chloride (PVC), propylene (B89431) glycol dioleate molecules intersperse themselves between the rigid PVC chains. kinampark.com This process is facilitated by the dual nature of the propylene glycol dioleate molecule. The polar ester groups can form reversible bonds with the polymer, while the non-polar, long oleic acid chains contribute to free volume and shield polar sites on the PVC chains. kinampark.com

Two primary theories explain this interaction:

Lubricating Theory: This theory posits that as the polymer-plasticizer blend is heated, the plasticizer molecules diffuse into the polymer, effectively acting as a lubricant. They weaken the polymer-polymer interactions, such as van der Waals forces, which prevents the formation of a rigid, three-dimensional network. This reduction in intermolecular forces leads to increased flexibility and elongation of the polymer. kinampark.com

Gel Theory: This model considers the plasticized polymer as an intermediate state between a solid and a liquid. It is held together by a loose, three-dimensional network of weak secondary bonding forces between the plasticizer and the polymer. These weak bonds can be easily overcome by external stress, allowing the material to flex and deform. kinampark.com

For propylene glycol dioleate to be an effective plasticizer for PVC, it must be thoroughly mixed and incorporated into the polymer matrix, typically through heating and mixing. kinampark.com The resulting interactions are crucial for achieving the desired flexibility and performance in the final product.

Influence on Polymer Flexibility and Dynamic Mechanical Properties

The introduction of propylene glycol dioleate into a polymer matrix significantly alters its mechanical properties, most notably its flexibility. This is quantified by changes in the glass transition temperature (Tg), which is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Dynamic Mechanical Analysis (DMA) is a key technique used to study these changes. Research on highly plasticized PVC membranes for ion-selective electrodes demonstrated that the addition of 200 parts per hundred resin (phr) of various plasticizers, including an epoxidized form of propylene glycol dioleate (PGDO), significantly depressed the Tg of PVC. nih.gov While the unplasticized PVC had a Tg of +77.1°C (at 11.0 Hz), the addition of PGDO lowered it to -1.4°C (at 110 Hz). nih.gov This substantial decrease indicates a significant increase in the flexibility of the PVC.

Further studies have shown that the flexibility of polymer chains is enhanced when glycols like propylene glycol are used in the synthesis of unsaturated polyesters. mdpi.com The use of propylene glycol results in polymers with lower viscosity compared to those made with more rigid diols. mdpi.com This inherent flexibility at the molecular level contributes to the plasticizing effect when propylene glycol dioleate is incorporated into a polymer blend.

The table below summarizes the effect of different plasticizers on the glass transition temperature of PVC, illustrating the plasticizing efficiency of propylene glycol dioleate's epoxidized form in comparison to other common plasticizers. nih.gov

| Plasticizer | Concentration (phr) | Frequency (Hz) | Glass Transition Temperature (Tg) of PVC |

| None | 0 | 11.0 | +77.1°C |

| Epoxidized Propylene Glycol Dioleate (PGDO) | 200 | 110 | -1.4°C |

| Dioctyl Sebacate (B1225510) (DOS) | 200 | 1.1 | -70.2°C |

Studies on Plasticizer Migration and Leachability in Polymer Formulations

A critical aspect of plasticizer performance is its permanence within the polymer matrix. Plasticizer migration, the process by which the plasticizer moves out of the polymer, can lead to a loss of flexibility and potential contamination of the surrounding environment. researchgate.netforgeway.com This is a significant concern, especially in applications like medical devices and food packaging. researchgate.netnih.gov

The tendency of a plasticizer to migrate is influenced by several factors, including its molecular weight, chemical structure, and the nature of the surrounding medium. researchgate.net Low-molecular-weight plasticizers are generally more prone to migration. researchgate.net

Research has focused on developing plasticizers with reduced migration. Studies on epoxidized esters of succinic acid, oleic acid, and propylene glycol used as bioplasticizers for PVC have shown promising results. researchgate.net In one study, a bioplasticizer formulation demonstrated very low migration, with only 4.4% loss after 7 days and 6.8% after 28 days. researchgate.net This suggests that modifying the structure of propylene glycol dioleate, for instance through epoxidation, can enhance its resistance to leaching. nih.govresearchgate.net

The molecular weight of the plasticizer plays a crucial role. For example, epoxidized soybean oil (ESBO), with a high molecular weight of approximately 1000 g/mol , exhibits almost zero weight loss in leaching studies. mdpi.com While propylene glycol dioleate has a lower molecular weight, modifications and the formation of mixed esters can improve its permanence in PVC blends. mdpi.commdpi.com

Comparative Analysis with Conventional and Bio-based Plasticizers

Propylene glycol dioleate and its derivatives are often evaluated against conventional and other bio-based plasticizers to assess their relative performance. Common comparators include dioctyl sebacate (DOS), a conventional plasticizer known for imparting good low-temperature flexibility, and epoxidized linseed oil (ELO), a bio-based alternative. evitachem.comnih.gov

In a study on PVC membranes, epoxidized propylene glycol dioleate (PGDO) was compared with DOS, ELO, and other plasticizers. nih.gov The results showed that DOS provided a much lower Tg than PGDO, indicating greater flexibility at low temperatures. nih.gov However, the optimal amount of plasticizer required for proper function varied, with PGDO having a proposed optimal ratio of 1.3, compared to 1.7 for DOS and 0.8 for ELO. nih.gov This suggests that the efficiency of plasticization is dependent on the specific chemical structure of the plasticizer.

Epoxidized linseed oil (ELO) is another relevant bio-based plasticizer. evitachem.comresearchgate.net Like propylene glycol dioleate, it is derived from natural oils and offers a more sustainable alternative to petroleum-based plasticizers. researchgate.net The epoxidation of the double bonds in both linseed oil and the oleic acid chains of propylene glycol dioleate can enhance their compatibility and performance as secondary plasticizers in PVC. evitachem.comresearchgate.netgoogle.com

The table below provides a comparative overview of different plasticizers based on available research.

| Plasticizer | Type | Key Characteristics |

| Propylene Glycol Dioleate (and its epoxidized form) | Bio-based (derived from oleic acid and propylene glycol) | Offers good flexibility and can be modified to have low migration. researchgate.netspecialchem.com |

| Dioctyl Sebacate (DOS) | Conventional (petroleum-based) | Provides excellent low-temperature flexibility. evitachem.comnih.gov |

| Epoxidized Linseed Oil (ELO) | Bio-based | A sustainable alternative, often used as a secondary plasticizer. evitachem.comresearchgate.net |

Thermal and Thermo-Oxidative Stability of Plasticized Polymer Blends

The thermal stability of a plasticized polymer is crucial for its processing and long-term performance. Plasticizers can affect the degradation temperature of the polymer. Thermogravimetric analysis (TGA) is commonly used to evaluate the thermal and thermo-oxidative stability of these blends. mdpi.comresearchgate.net

Studies on PVC plasticized with epoxidized mixed esters containing propylene glycol dioleate have shown that these bioplasticizers can offer good thermal stability. mdpi.com For instance, one study reported that a favorable plasticizer mixture had a 5% weight loss temperature of 227.8°C in air and 261.1°C in nitrogen. mdpi.com While the plasticizer itself may have a lower thermal stability than pure PVC, the difference is not always significant. mdpi.com For example, the 5% weight loss temperature for a plasticizer sample was 227.8°C in air, compared to 264.9°C for pure PVC. mdpi.com

The thermal stability of the plasticized blend is a complex interplay between the properties of the polymer and the plasticizer. The presence of the plasticizer can sometimes lower the initial degradation temperature of the blend compared to the pure polymer. mdpi.com However, certain bio-based plasticizers, including derivatives of propylene glycol dioleate, have demonstrated thermal stabilities that are comparable to or even better than some conventional plasticizers, making them viable alternatives for various applications. researchgate.netdntb.gov.ua

The following table presents data on the thermal stability of a plasticizer mixture containing epoxidized propylene glycol dioleate compared to pure PVC. mdpi.com

| Material | Atmosphere | Temperature at 5% Weight Loss (Td5%) |

| Plasticizer Sample 4 | Air | 227.8 °C |

| Pure PVC | Air | 264.9 °C |

| Plasticizer Sample 4 | Nitrogen | 261.1 °C |

| Pure PVC | Nitrogen | 270.5 °C |

Emulsification and Solubilization Properties: Interfacial Science and Formulation Chemistry

Mechanism of Emulsification and Surface tension Reduction

Propylene (B89431) glycol dioleate (PGDO) is an effective emulsifying agent due to its amphiphilic molecular structure. The molecule consists of a hydrophilic propylene glycol head and two long, hydrophobic oleic acid tails. This dual nature is central to its function as a surfactant. evitachem.com

When introduced into a system of two immiscible liquids, such as oil and water, PGDO molecules orient themselves at the interface. The hydrophilic propylene glycol portion interacts with the aqueous phase, while the lipophilic oleic acid chains extend into the oil phase. evitachem.com This arrangement creates a stable interfacial film that prevents the droplets of the dispersed phase from coalescing.

The primary mechanism by which PGDO facilitates emulsification is the significant reduction of interfacial tension between the oil and water phases. justdial.comjustdial.com By lowering the energy required to create new surface area, it allows for the formation of smaller, more stable droplets with less energy input. This action stabilizes the emulsion, ensuring a consistent texture and appearance in the final product. justdial.com The reduction in surface tension is a key performance characteristic for emulsifiers in food, cosmetic, and pharmaceutical formulations. justdial.comjustdial.com

Table 1: Interfacial Tension Reduction by Propylene Glycol Esters

| System | Initial Interfacial Tension (mN/m) | Interfacial Tension with Ester (mN/m) | Reference |

|---|---|---|---|

| Brine/Mineral Oil | 32.8 | 13.5 (with Propylene Glycol Distearate) | researchgate.net |

| Water/Various Oils | Not Specified | Lowered by Glycol Soybean Oil Esters | dss.go.th |

This table illustrates the effect of propylene glycol esters on interfacial tension. While specific data for propylene glycol dioleate was not available, the data for propylene glycol distearate, a similar compound, demonstrates the significant reduction in interfacial tension that is characteristic of this class of esters.

Dispersion Characteristics of Pigments and Other Disperse Phases

Propylene glycol dioleate also functions as an effective dispersing agent, particularly for pigments and other solid particles within a liquid medium. This property is utilized in industries such as cosmetics and coatings to ensure uniform distribution and prevent agglomeration. justdial.comgoogle.com

In cosmetic formulations, such as eyeliners or foundations, PGDO is used to create stable and uniform dispersions of pigments like iron oxides. google.com The mechanism involves the adsorption of the PGDO molecules onto the surface of the pigment particles. The hydrophobic tails anchor to the particle surface, while the hydrophilic heads extend into the surrounding medium. This creates a steric barrier that prevents the particles from coming into close contact and clumping together, a process known as flocculation.

The result is a pigment dispersion that exhibits excellent color development, gloss, and long-term stability. google.com The ability to maintain pigments in a finely dispersed state is crucial for the performance and aesthetic quality of the final product. Similarly, in the paint and coatings industry, it aids in the dispersion of pigments and other components, leading to a uniform and durable coating. justdial.comatamanchemicals.com

Table 2: Representative Primary Particle Sizes of Pigments Used in Dispersions

| Pigment | Typical Primary Particle Size (μm) | Reference |

|---|---|---|

| Black Iron Oxide | 0.15 - 0.5 | google.com |

| Red Iron Oxide (Red Pepper) | 0.02 - 0.7 | google.com |

| Yellow Iron Oxide | 0.07 - 0.9 | google.com |

This table, based on data from a patent that lists propylene glycol dioleate as a dispersant, shows the fine particle sizes that must be stabilized in a dispersion to achieve desired properties like color and stability.

Role as a Solubilizing Agent for Hydrophobic Compounds in Aqueous Media

A significant application of propylene glycol dioleate is its function as a solubilizing agent, which is its capacity to increase the solubility of hydrophobic (water-insoluble) substances in aqueous environments. evitachem.comjustdial.com This property is especially valuable in pharmaceutical and cosmetic formulations where the delivery of poorly water-soluble active ingredients is a common challenge. justdial.comgoogle.com

The solubilization mechanism involves the formation of micelles. Above a certain concentration in an aqueous solution, surfactant molecules like PGDO aggregate to form these microscopic structures. The hydrophobic oleic acid chains form the core of the micelle, creating a microenvironment capable of entrapping water-insoluble compounds. The hydrophilic propylene glycol heads form the outer shell, which allows the entire micelle to be dispersed in the aqueous phase. evitachem.com

This process effectively enhances the concentration of hydrophobic compounds that can be dissolved in water, which is critical for improving the bioavailability of certain drugs or incorporating oily components like fragrances and essential oils into water-based products. evitachem.comjustdial.com For instance, in pharmaceuticals, PGDO can be used as an excipient to solubilize poorly soluble drugs, thereby aiding in their delivery and absorption. justdial.comjustdial.com

Table 3: Example of Solubility Enhancement in an Aqueous System

| Compound | Solvent System | Achieved Concentration | Reference |

|---|---|---|---|

| Fluticasone Propionate | Aqueous buffer with 3% propylene glycol | Very Low (Baseline) | google.com |

| Fluticasone Propionate | Aqueous buffer with 0.03% escin (B49666) (a saponin) and 3% propylene glycol | 5 µg/mL | google.com |

This table demonstrates the principle of solubility enhancement in an aqueous/propylene glycol system. While the primary solubilizer shown is a saponin, the data illustrates how the solubility of a hydrophobic drug can be significantly increased in such systems, a role for which propylene glycol dioleate is also employed.

Studies on Emulsion Stability and Droplet Size Distribution

The stability of an emulsion and the size distribution of its droplets are critical parameters that determine its shelf-life and performance. Propylene glycol dioleate plays a crucial role in controlling these characteristics. Emulsion instability can manifest as creaming, flocculation (aggregation of droplets), or coalescence (fusion of droplets into larger ones), ultimately leading to phase separation. ucl.ac.ukwiley-vch.de

Studies on related systems show that the addition of propylene glycol as a cosurfactant or cosolvent can significantly influence emulsion properties. It can interact with surfactant molecules at the oil-water interface, altering the packing and flexibility of the interfacial film. researchgate.netnih.gov This can promote the formation of smaller droplets during emulsification, leading to nanoemulsions (typically 20-200 nm) which are generally more stable against creaming and coalescence than macroemulsions. researchgate.netbibliotekanauki.pl

The concentration of the emulsifier and the ratio of oil to water are key factors. Research on microemulsions has shown that droplet sizes tend to increase as the oil content in the formulation increases or as the surfactant concentration decreases. bibliotekanauki.pl Therefore, optimizing the concentration of propylene glycol dioleate is essential for achieving the desired droplet size distribution and ensuring long-term emulsion stability.

Table 4: Influence of Formulation on Emulsion Droplet Size

| Formulation Variable | Observation | System Context | Reference |

|---|---|---|---|

| Increased Oil Content | Average droplet size increases significantly. | Microemulsions with Propylene Glycol Dicaprylate/Dicaprate | bibliotekanauki.pl |

| Decreased Surfactant Concentration | Average droplet size increases significantly. | Microemulsions with Propylene Glycol Dicaprylate/Dicaprate | bibliotekanauki.pl |

| Addition of Propylene Glycol | Can promote the formation of low-energy nanoemulsions and microemulsions. | General nanoemulsion studies | researchgate.net |

Mechanistic Studies of Interfacial Phenomena in Diverse Chemical Formulations

The functionality of propylene glycol dioleate in any formulation is fundamentally governed by its behavior at interfaces. As an amphiphilic molecule, it naturally migrates to the boundary between immiscible phases, such as oil-water, air-water, or solid-liquid, to reduce the system's free energy. evitachem.comwiley-vch.de

Research on related glycol esters demonstrates that the addition of a glycol moiety to a fatty acid enhances its hydrophilicity and miscibility with water compared to the original oil. dss.go.th In complex formulations, propylene glycol can act as a cosurfactant, partitioning between the bulk phases and the interface. This can change the optimal curvature of the surfactant layer, influencing the phase behavior of the system and potentially enabling the formation of microemulsions, which are thermodynamically stable, transparent systems with very low interfacial tension. researchgate.netresearchgate.net These interfacial actions are key to the versatility of propylene glycol dioleate in creating a wide range of structured chemical products. evitachem.comjustdial.com

Table 5: Summary of Interfacial Properties and Phenomena

| Property/Phenomenon | Description | Relevance to Propylene Glycol Dioleate | Reference |

|---|---|---|---|

| Interfacial Adsorption | Accumulation of surfactant molecules at the interface between two immiscible phases. | The fundamental process driving the functionality of PGDO. | evitachem.comwiley-vch.de |

| Interfacial Tension Reduction | Lowering the energy at the interface, which facilitates the formation of dispersions and emulsions. | A primary mechanism of action for PGDO as a surfactant. | justdial.comresearchgate.netdss.go.th |

| Interfacial Film Formation | Creation of a molecular layer at the interface that provides a stabilizing barrier. | Prevents coalescence of droplets in emulsions and agglomeration of particles in dispersions. | evitachem.com |

Environmental Impact and Sustainable Chemical Engineering of Propylene Glycol Dioleate

Biodegradation Pathways and Environmental Fate Studies

Propylene (B89431) glycol dioleate, as part of the broader family of propylene glycol esters, is generally considered to have a favorable environmental profile due to its biodegradability. rawsource.com Studies on related propylene glycol substances indicate that they are readily biodegradable in both aquatic and terrestrial environments under aerobic and anaerobic conditions by a wide variety of microorganisms. nih.gov The ultimate biodegradation products are typically carbon dioxide and water. rawsource.com

The environmental fate of propylene glycol dioleate is largely dictated by its physicochemical properties, such as its low octanol-water partition coefficient (log Pow) and high water solubility, which suggest it will primarily associate with surface water, soil, and groundwater. nih.gov However, these substances show a low affinity for soil and sediment particles, indicating they will remain mobile and bioavailable in these media. nih.gov In the atmosphere, related propylene glycol substances have short lifetimes due to rapid reactions with photochemically-generated hydroxyl radicals. nih.gov

While specific pathway studies for propylene glycol dioleate are not extensively detailed in the provided results, the general mechanism for similar esters involves enzymatic hydrolysis of the ester bonds. This process would cleave propylene glycol dioleate into propylene glycol and oleic acid. Both of these resulting compounds are readily metabolized by microorganisms. For instance, studies on propylene glycol distearate found its hydrolysis, absorption, and metabolism to be similar to that of glyceryl esters of stearic acid. cir-safety.org Research on the biodegradation of polypropylene (B1209903) glycols (PPGs) showed that while the degradation pathways differ from polyethylene (B3416737) glycols (PEGs), primary biodegradation reached approximately 99% in river water die-away tests. nih.gov However, unlike PEGs, no short-chained biodegradation products were observed for PPGs. nih.gov

The available data collectively suggest that propylene glycol dioleate is not expected to persist in the environment. nih.gov Its low potential for bioaccumulation and biomagnification is supported by its low log Pow and high water solubility. nih.gov

Life Cycle Assessment (LCA) for Bio-based Production Pathways

Life Cycle Assessments (LCAs) are crucial for evaluating the environmental sustainability of chemical production. For propylene glycol, the precursor to propylene glycol dioleate, LCAs comparing bio-based and petrochemical production routes have demonstrated significant environmental benefits for the former. sci-hub.sesci-hub.se A cradle-to-gate LCA is an assessment from resource extraction to the factory gate. sci-hub.se

A switch from petrochemical-based propylene glycol to renewables-based propylene glycol can lead to a substantial reduction in climate change impact, estimated to be between 40% and 60% less CO2 equivalent emissions. sci-hub.sesci-hub.se One study highlighted that bio-glycol produced from renewable raw materials generates 60% lower CO2 emissions compared to petrochemical production. cefic.org Another ISO-certified LCA for plant-based mono-propylene glycol (plantMPG™) produced from sucrose (B13894) showed a reduction of up to 81% in greenhouse gas (GHG) emissions over its full life cycle compared to fossil-fuel-based incumbents. petnology.com

The primary driver for this reduction in climate impact is the use of renewable feedstocks, which absorb carbon dioxide during their growth, and the subsequent re-entry of this carbon into the natural cycle at the end of the product's life. petnology.com However, it is important to note that this shift can result in a burden-shifting effect towards agriculture-related environmental indicators, such as land use and eutrophication. sci-hub.sesci-hub.se For example, in some bio-based production routes, a significant portion of the climate change impact (59-73%) is related to the feedstock production itself. sci-hub.sesci-hub.se

Below is a table summarizing the comparative environmental impacts of different propylene glycol production routes based on LCA findings.

| Production Route | Key Feedstock | Climate Change Impact (GHG Emissions) | Other Considerations |

| Petrochemical | Propylene (from fossil fuels) | Higher GHG emissions | - |

| Bio-based (Oleochemical) | Glycerol (from palm oil) | 40-60% lower than petrochemical | Burden shift to agriculture-related impacts |

| Bio-based (Biodiesel by-product) | Glycerol (from rapeseed/soy) | 40-60% lower than petrochemical | Burden shift to agriculture-related impacts |

| Bio-based (Sugar) | Sucrose (from sugar beet) | Up to 81% lower than petrochemical | Significantly lower non-renewable energy and water use petnology.com |

This table is generated based on data from multiple sources. sci-hub.sesci-hub.sepetnology.com

These LCAs underscore the potential for bio-based propylene glycol dioleate, derived from bio-based propylene glycol, to have a significantly smaller carbon footprint than its petrochemical counterpart.

Minimization of Environmental Footprint in Manufacturing Processes

Efforts to minimize the environmental footprint in the manufacturing of chemicals like propylene glycol dioleate are increasingly focused on the principles of green chemistry and sustainable engineering. marketresearchintellect.com This involves a holistic approach that considers raw material selection, energy consumption, and waste management. justdial.com

Key strategies for reducing the environmental impact during manufacturing include:

Energy Efficiency: Implementing energy-efficient technologies and processes, such as the use of combined heat and power (CHP) systems for steam and electricity generation, can significantly reduce the carbon footprint. sci-hub.se

Waste Management: Proper management of waste streams is critical. This includes treating industrial wastewater containing propylene glycol before discharge to prevent contamination of water bodies. rawsource.com

Catalyst Selection: The choice of catalyst can have a substantial environmental and economic impact. For instance, in the synthesis of propylene carbonate from CO2 and 1,2-propanediol, the selection of an appropriate catalyst is key to the reaction's success and efficiency. purkh.com The use of reusable or more environmentally benign catalysts is a key area of research.

Process Optimization: Continuous improvement and optimization of manufacturing processes can lead to higher yields, reduced reaction times, and lower energy consumption, all of which contribute to a smaller environmental footprint. supergen-bioenergy.net

Solvent Use: Minimizing or replacing hazardous solvents with greener alternatives is another important aspect of sustainable manufacturing.

By integrating these strategies, manufacturers can significantly reduce emissions, conserve resources, and move towards more sustainable production of propylene glycol dioleate. marketresearchintellect.comjustdial.com

Resource Utilization and Renewable Feedstock Integration

The production of propylene glycol dioleate is increasingly shifting towards the use of renewable resources, aligning with global sustainability goals. cefic.orgjustdial.com This transition involves integrating bio-based feedstocks into the production chain, primarily for the synthesis of the propylene glycol and oleic acid components.

Propylene Glycol from Renewable Sources: A major advancement in sustainable chemical production is the synthesis of propylene glycol from glycerin, a by-product of biodiesel production. acs.orgnih.gov With the rapid growth of the biodiesel industry, there is a surplus of glycerin, making it an abundant and economically viable feedstock. acs.org This process converts glycerin (1,2,3-propanetriol) into propylene glycol (1,2-propanediol) through catalytic hydrogenolysis. nih.gov This bio-based route is simpler than the conventional petrochemical pathway, which starts from propene and involves the carcinogenic intermediate propylene oxide. abiosus.org

Oleic Acid from Renewable Sources: Oleic acid, the other key component of propylene glycol dioleate, is a fatty acid naturally abundant in various vegetable oils. mdpi.com Sources for oleic acid are plentiful and include:

Rapeseed oil researchgate.net

Soybean oil acs.org

Sunflower oil acs.org

Canola oil acs.org

Palm oil sci-hub.se

Waste cooking oil acs.org

The use of these renewable oils and even waste products like cooking oil provides a sustainable alternative to fossil fuel-derived feedstocks. acs.orgresearchgate.net

The integration of these renewable feedstocks not only reduces the reliance on finite fossil resources but also contributes to a circular economy by valorizing by-products from other industries, such as biodiesel production. sci-hub.seacs.org This shift towards bio-based propylene glycol dioleate is a key step in developing more environmentally friendly products for various industries. justdial.comgoogle.com

| Component | Petrochemical Feedstock | Renewable Feedstock |

| Propylene Glycol | Propylene | Glycerin (from biodiesel), Sucrose petnology.comacs.org |

| Oleic Acid | Not applicable (naturally derived) | Vegetable oils (rapeseed, soy, etc.), Waste cooking oil researchgate.netacs.org |

This table illustrates the shift from petrochemical to renewable feedstocks for the precursors of propylene glycol dioleate.

Future Research Directions and Advanced Applications of Propylene Glycol Dioleate

Propylene (B89431) glycol dioleate, a diester of propylene glycol and oleic acid, is poised for significant advancements beyond its current applications. evitachem.com As industries increasingly prioritize sustainability and high-performance materials, future research is set to unlock the full potential of this versatile compound. Key areas of exploration include novel chemical modifications, predictive computational modeling, integration into nanotechnology and advanced materials, and the development of next-generation sustainable formulations.

Q & A

Q. How is propylene glycol dioleate synthesized and characterized in laboratory settings?

Propylene glycol dioleate is synthesized via esterification of propylene glycol with oleic acid derivatives. A common method involves reacting oleic acid chloride with propylene glycol in the presence of pyridine to catalyze the reaction . Characterization typically employs Fourier-transform infrared spectroscopy (FTIR) to confirm ester bond formation and nuclear magnetic resonance (NMR) to verify structural integrity. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) may be used to assess purity .

Q. What analytical techniques are recommended for assessing the purity and structural integrity of propylene glycol dioleate?

Key techniques include:

- HPLC/GC : Quantify residual reactants (e.g., oleic acid) and byproducts .

- FTIR : Identify functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹) .

- NMR : Confirm molecular structure (e.g., olefinic protons from oleate chains at δ 5.3 ppm) .

- Karl Fischer titration : Measure water content, critical for stability studies .

Q. What factors influence the selection of propylene glycol dioleate as a surfactant in emulsion systems?